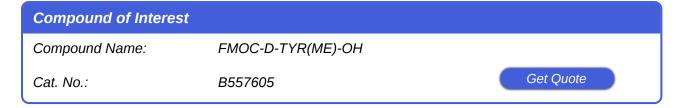


physical characteristics of Fmoc-D-Tyr(Me)-OH powder

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An In-depth Technical Guide to the Physical Characteristics of Fmoc-D-Tyr(Me)-OH Powder

Introduction

N-α-Fmoc-O-methyl-D-tyrosine, commonly referred to as **Fmoc-D-Tyr(Me)-OH**, is a chemically modified amino acid derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for a base-labile deprotection strategy, which is a cornerstone of modern peptide chemistry. The methylation of the tyrosine hydroxyl group prevents unwanted side reactions during peptide synthesis. This guide provides a comprehensive overview of the key physical characteristics of **Fmoc-D-Tyr(Me)-OH** powder, detailed experimental protocols for their determination, and workflows relevant to its application for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The physical properties of **Fmoc-D-Tyr(Me)-OH** are critical for its storage, handling, and effective use in synthesis protocols. The following table summarizes its key characteristics.



Property	Value	References
Appearance	White to off-white or slight yellow to beige powder/solid.	[1][2]
Molecular Formula	C25H23NO5	[1]
Molecular Weight	417.45 g/mol	
CAS Number	201335-88-8	_
Purity (Typical)		
HPLC Assay	≥98.0%	_
TLC	≥98%	
Enantiomeric Purity	≥99.5%	
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.	

Experimental Protocols

Accurate determination of the physical characteristics of **Fmoc-D-Tyr(Me)-OH** is essential for quality control and ensuring reproducibility in research and manufacturing. The following are detailed methodologies for key experiments.

Melting Point Determination via Capillary Method

The melting point is a crucial indicator of purity. Impurities typically cause a depression and broadening of the melting range.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of liquefaction to complete melting is recorded.

Apparatus:

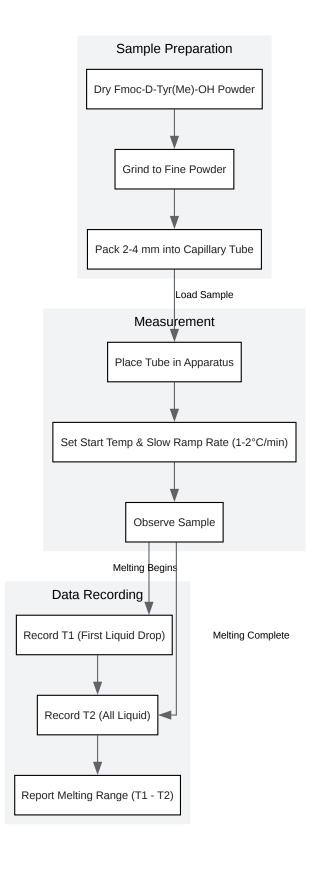


- Melting point apparatus (e.g., DigiMelt or similar)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

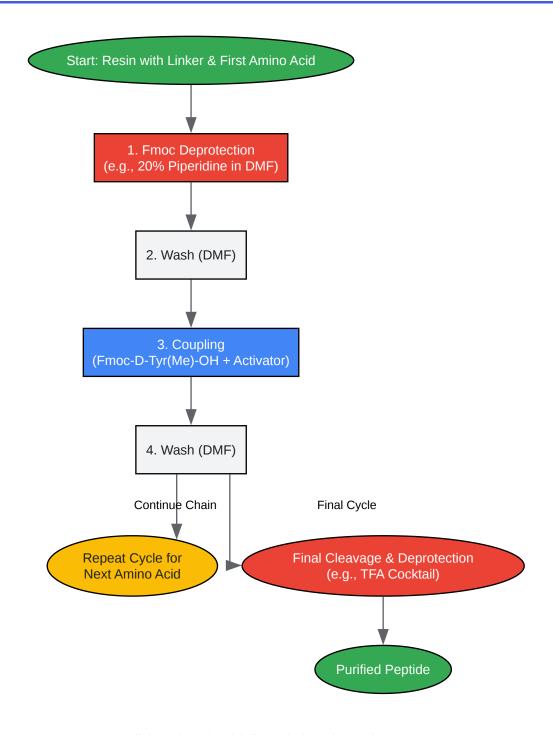
Procedure:

- Sample Preparation: Ensure the Fmoc-D-Tyr(Me)-OH powder is completely dry. Place a small amount of the powder on a clean, dry surface and finely grind it using a mortar and pestle if necessary.
- Loading the Capillary Tube: Gently press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-4 mm in height is achieved.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to get an estimate.
 - For an accurate measurement, use a fresh sample and set the starting temperature to about 10-20 °C below the estimated melting point.
 - Set the heating ramp rate to a slow value, typically 1-2 °C/min, to ensure thermal equilibrium.
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1 - T2.









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